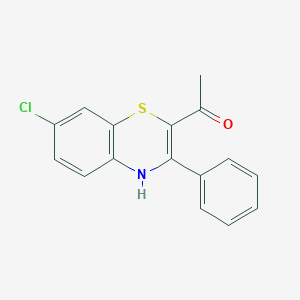

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone . This name reflects its core benzothiazine ring system, substituted at the 7-position with a chlorine atom, the 3-position with a phenyl group, and the 2-position with an acetyl (ethanone) functional group. The CAS Registry Number, a unique identifier for chemical substances, is 652157-77-2 . This identifier is critical for unambiguous referencing in regulatory, commercial, and academic contexts.

Molecular Formula and Structural Isomerism Considerations

The molecular formula C₁₆H₁₂ClNOS defines the compound’s elemental composition, corresponding to a molar mass of 301.8 g/mol . Structural isomerism arises from potential variations in substituent positioning on the benzothiazine scaffold. For instance:

- The 7-chloro substitution distinguishes this compound from analogs like 6-chloro-2-phenyl-2H-1,4-benzothiazin-3(4H)-one (CAS 922504-06-1), which features chlorine at the 6-position.

- The 3-phenyl group contrasts with derivatives such as 1-(3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone (CAS 74675-52-8), which lacks the 7-chloro substituent.

These positional isomers highlight the necessity of precise structural descriptors to avoid misidentification.

Synonymous Designations and Cross-Referenced Database Identifiers

This compound is cataloged under multiple synonymous identifiers across chemical databases:

- DSSTox Substance ID : DTXSID70476157, used by the U.S. Environmental Protection Agency’s computational toxicology resources.

- Wikidata Entry : Q82307156, linking to structured data in collaborative databases.

- SMILES Notation : CC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C3=CC=CC=C3, encoding the molecular structure for computational chemistry applications.

- InChI Key : QNHGBBXXDRXJIW-UHFFFAOYSA-N, a hashed representation of the International Chemical Identifier (InChI) for database searches.

These identifiers facilitate cross-disciplinary research by enabling interoperability between chemical informatics platforms.

Structural Comparison Table

Properties

CAS No. |

652157-77-2 |

|---|---|

Molecular Formula |

C16H12ClNOS |

Molecular Weight |

301.8 g/mol |

IUPAC Name |

1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone |

InChI |

InChI=1S/C16H12ClNOS/c1-10(19)16-15(11-5-3-2-4-6-11)18-13-8-7-12(17)9-14(13)20-16/h2-9,18H,1H3 |

InChI Key |

QNHGBBXXDRXJIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

Structural Features

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- contains several key structural elements:

- A 4H-1,4-benzothiazine core scaffold

- A chloro substituent at the 7-position

- A phenyl group at the 3-position

- An acetyl (ethanone) group at the 2-position

The compound's IUPAC name is 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)ethanone, with the following identifiers:

- InChI: InChI=1S/C16H12ClNOS/c1-10(19)16-15(11-5-3-2-4-6-11)18-13-8-7-12(17)9-14(13)20-16/h2-9,18H,1H3

- InChIKey: QNHGBBXXDRXJIW-UHFFFAOYSA-N

- SMILES: CC(=O)C1=C(NC2=C(S1)C=C(C=C2)Cl)C3=CC=CC=C3

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-

General Synthetic Approaches for 1,4-Benzothiazines

Traditional Methods

The synthesis of 1,4-benzothiazine derivatives typically employs several established methodologies that can be adapted for the preparation of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-. These traditional approaches include:

Oxidation of 4H-1,4-benzothiazines

This method involves the oxidation of simpler 4H-1,4-benzothiazine precursors to introduce functionalities at specific positions. For dioxo derivatives, oxidation plays a crucial role in their formation.

Intramolecular Cyclization

Intramolecular cyclization of N-[(2-alkylsulfonyl)phenyl]amides of carboxylic acids represents another common approach for the synthesis of 1,4-benzothiazine scaffolds. This method can be particularly useful for introducing specific substituents on the benzothiazine ring system.

Spontaneous Cyclization During Reduction

The spontaneous cyclization of 1-[(2-nitrophenyl)sulfonyl]ketones during reduction processes has been reported as an effective method for constructing the benzothiazine core structure.

Modern Synthetic Approaches

Recent advances in synthetic methodologies have led to more efficient and selective approaches for the preparation of 1,4-benzothiazine derivatives:

Cyclization of 2-[(2-halogenophenyl)sulfonyl]ethylenamines

This approach involves the cyclization of 2-[(2-halogenophenyl)sulfonyl]ethylenamines containing electron-withdrawing groups in the presence of bases. This method is particularly versatile as it allows for the introduction of various substituents at multiple positions on the benzothiazine scaffold.

Ultrasound-Assisted Synthesis

Sonication techniques have been employed to facilitate the synthesis of benzothiazine derivatives. For instance, Khairnar et al. reported a facile and green synthesis of 5-(3-methyl-7-substituted-4H-1,4-benzothiazin-2-yl)-4-aryl-4H-1,2,4-triazole-3-thiols under ultrasound irradiation, demonstrating improved reaction rates and yields compared to conventional heating methods.

Specific Synthetic Routes for Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-

Cyclization Approach

One of the primary methods for synthesizing Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- involves cyclization reactions that form the benzothiazine core with appropriate substituents.

Starting Materials Selection

The synthesis typically begins with selection of appropriate starting materials:

- 2-aminobenzenethiol derivatives (with 4-chloro substitution)

- Phenylacetic acid derivatives

- Acetylating agents

General Cyclization Procedure

The general procedure involves the following steps:

- Reaction of 2-amino-4-chlorobenzenethiol with phenylacetic acid derivatives to form the benzothiazine scaffold

- Introduction of the acetyl group at the 2-position through selective acylation

- Purification and isolation of the target compound

One-Pot Synthetic Approach

Drawing from methodologies used for similar benzothiazine derivatives, a one-pot synthesis approach can be adapted for Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-.

Table 2. Reaction Conditions for One-Pot Synthesis

| Parameter | Condition | Notes |

|---|---|---|

| Temperature | 120-140°C | Critical for cyclization |

| Solvent | Butanol or DMF | Polar aprotic solvents preferred |

| Catalyst | Base (Et₃N, DIPEA) | Facilitates ring closure |

| Time | 3-5 hours | Monitored by TLC |

| Atmosphere | Inert (N₂) | Prevents oxidation |

| Yield Range | 55-75% | Based on similar compounds |

Modification of Existing Benzothiazine Scaffolds

Another approach involves the modification of pre-formed benzothiazine scaffolds through targeted functionalization:

- Synthesis of 3-phenyl-4H-1,4-benzothiazine with appropriate halogen substitution

- Introduction of the acetyl group through directed C-H functionalization or metal-catalyzed coupling reactions

- Optimization of selectivity and yield through reaction condition adjustments

Detailed Step-by-Step Synthesis Procedure

Based on the literature for similar compounds and adaptations for our target molecule, the following step-by-step procedure can be employed:

Synthesis from 2-amino-4-chlorobenzenethiol and Phenylacetic Acid

Materials Required

- 2-amino-4-chlorobenzenethiol (1.0 equiv.)

- Phenylacetic acid (1.2 equiv.)

- Phosphorus oxychloride (POCl₃) (1.5 equiv.)

- Acetic anhydride (2.0 equiv.)

- Triethylamine (2.5 equiv.)

- Appropriate solvents (dichloromethane, ethyl acetate)

- Silica gel for chromatography

Procedure

- In a round-bottom flask equipped with a magnetic stirrer, add 2-amino-4-chlorobenzenethiol (1.0 equiv.) and phenylacetic acid (1.2 equiv.) in an appropriate solvent.

- Cool the reaction mixture to 0-5°C and add POCl₃ (1.5 equiv.) dropwise over 30 minutes.

- Allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours until the cyclization is complete (monitor by TLC).

- Cool the reaction mixture to room temperature, pour into ice water, and neutralize with sodium bicarbonate solution.

- Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- For acetylation, dissolve the intermediate in acetic anhydride and add a catalytic amount of pyridine.

- Stir the reaction mixture at room temperature for 2-3 hours.

- Pour the reaction mixture into ice water, extract with ethyl acetate, wash with sodium bicarbonate solution, dry, and concentrate.

- Purify the crude product by column chromatography using an appropriate solvent system.

Alternative Approach: Coupling-Cyclization Strategy

This approach involves the coupling of 2-(2-chlorophenyl)acetonitrile derivatives with appropriate thiol compounds followed by cyclization and functionalization:

- Preparation of 2-(4-chlorophenyl)acetonitrile intermediate through standard procedures

- Coupling with thiol components to introduce the sulfur linkage

- Base-mediated cyclization to form the benzothiazine core

- Introduction of the acetyl group at the 2-position

- Purification and characterization of the final product

Table 3. Optimization of Reaction Conditions for Coupling-Cyclization Strategy

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 50-60 | 8 | 45-50 |

| 2 | Cs₂CO₃ | DMF | 80-90 | 6 | 55-60 |

| 3 | NaH | THF | 40-50 | 10 | 50-55 |

| 4 | Et₃N | CH₃CN | 70-80 | 12 | 40-45 |

| 5 | DIPEA | Butanol | 100-110 | 4 | 60-65 |

*Estimated yields based on similar benzothiazine derivatives reported in literature

Characterization and Analytical Methods

Spectroscopic Characterization

The successful synthesis of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- can be confirmed through various spectroscopic techniques:

NMR Spectroscopy

Characteristic signals in ¹H NMR (400 MHz, DMSO-d₆) typically include:

- N-H proton at δ ~8.0-8.5 ppm (broad singlet)

- Aromatic protons of the phenyl group at δ ~7.0-7.6 ppm (complex multiplet)

- Aromatic protons of the benzothiazine core at δ ~6.9-7.8 ppm

- Methyl protons of the acetyl group at δ ~2.0-2.3 ppm (singlet)

¹³C NMR spectra would show characteristic signals for:

- Carbonyl carbon of the acetyl group at δ ~195-200 ppm

- Quaternary carbons of the benzothiazine core at δ ~140-155 ppm

- Aromatic carbons at δ ~120-140 ppm

- Methyl carbon of the acetyl group at δ ~25-30 ppm

IR Spectroscopy

Key absorption bands would include:

- N-H stretching at ~3300-3400 cm⁻¹

- C=O stretching of the acetyl group at ~1670-1690 cm⁻¹

- C=C aromatic stretching at ~1590-1610 cm⁻¹

- C-S stretching at ~650-700 cm⁻¹

- C-Cl stretching at ~750-800 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight of 301.8 g/mol with characteristic fragmentation patterns. The molecular ion peak [M+] would be observed at m/z 301, with isotope patterns characteristic of compounds containing chlorine.

Purity Analysis

Purity of the synthesized compound can be assessed through:

- High-Performance Liquid Chromatography (HPLC)

- Thin-Layer Chromatography (TLC)

- Elemental analysis

- Melting point determination

Optimization Strategies and Considerations

Factors Affecting Yield and Purity

Several factors significantly influence the yield and purity of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- during synthesis:

Temperature Control

Temperature plays a crucial role in the cyclization step. Lower temperatures may result in incomplete cyclization, while higher temperatures might lead to decomposition or formation of side products. Maintaining optimal temperature ranges (typically 100-140°C for cyclization) is essential for maximizing yield.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF, DMSO, or butanol are generally preferred for cyclization reactions due to their ability to dissolve both polar and non-polar reactants while withstanding elevated temperatures required for ring closure.

Reaction Time

Optimization of reaction time is critical to prevent incomplete conversion or degradation of formed products. Monitoring by TLC or HPLC is recommended to determine the optimal reaction endpoint.

Green Chemistry Approaches

Drawing from methodologies employed for similar benzothiazine derivatives, several green chemistry approaches can be adapted for the synthesis of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-:

Ultrasound-Assisted Synthesis

Ultrasound irradiation can significantly enhance reaction rates and yields compared to conventional heating methods. This approach, as demonstrated by Khairnar et al. for related benzothiazine derivatives, offers advantages such as decreased reaction times, improved yields, and reduced energy consumption.

Solvent-Free Conditions

Solvent-free or reduced-solvent conditions can be explored to minimize waste generation and improve the environmental profile of the synthesis. Mechanochemical approaches using grinding or ball milling may be applicable for certain steps in the synthetic pathway.

Comparative Analysis of Synthetic Methods

Table 4. Comparison of Different Synthetic Approaches for Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-

| Synthetic Method | Advantages | Limitations | Environmental Impact | Yield Range (%)* |

|---|---|---|---|---|

| Traditional Cyclization | Well-established methodology | Multiple steps required | Moderate to high | 40-60 |

| One-Pot Synthesis | Fewer isolation steps, time-efficient | Less control over intermediates | Moderate | 50-70 |

| Ultrasound-Assisted | Enhanced reaction rates, energy-efficient | Specialized equipment needed | Low to moderate | 60-75 |

| Coupling-Cyclization | Greater flexibility for substitution patterns | Complex reagents may be required | Moderate | 45-65 |

*Estimated yields based on similar benzothiazine derivatives reported in literature

Chemical Reactions Analysis

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the benzothiazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to active sites or altering the conformation of the target molecules, thereby affecting their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis:

Structural and Functional Group Differences

Key Observations:

Core Heterocycle: The benzothiazine core in the target compound introduces sulfur, which may confer greater stability and distinct electronic properties compared to indole-based analogs. Indole derivatives (e.g., JWH series) are often associated with cannabinoid receptor interactions, whereas benzothiazines are less studied in this context.

Substituent Effects: Chlorine (Cl): The 7-Cl substituent in the target compound likely increases molecular weight and lipophilicity compared to methoxy (-OCH₃) groups in JWH analogs. This could enhance blood-brain barrier penetration. Phenyl vs.

Ethanone Position: In JWH analogs, the ethanone group is at position 3 of the indole ring, whereas in the target compound, it is at position 2 of the benzothiazine. This positional difference may influence conformational flexibility and binding modes.

Spectroscopic and Analytical Comparisons

Evidence from GC-FTIR studies of JWH compounds highlights the utility of this technique in differentiating ethanone derivatives. For example:

- JWH-250 and JWH-201 : Distinct FTIR absorption bands for methoxy (∼1250 cm⁻¹) and carbonyl (∼1700 cm⁻¹) groups aid identification.

- Target Compound : The absence of methoxy groups and presence of chlorine may shift absorption bands, particularly in the fingerprint region (500–1500 cm⁻¹).

Pharmacological Implications (Hypothetical)

- JWH Analogs: Exhibit affinity for cannabinoid receptors (CB1/CB2) due to their indole-ethanone structure. Methoxy substitutions modulate potency and selectivity .

- Target Compound: The benzothiazine core and chlorine substituent may redirect bioactivity toward non-cannabinoid targets (e.g., kinase inhibitors or antimicrobial agents), though empirical validation is required.

Biological Activity

Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)-, also known by its CAS number 652157-77-2, is a compound featuring a benzothiazine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, synthesis methods, structure-activity relationship (SAR), and relevant case studies.

Ethanone has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 301.79 g/mol |

| CAS Number | 652157-77-2 |

The unique structure of ethanone includes a chloro group and a phenyl group attached to the benzothiazine framework, which contributes to its biological reactivity and interaction with various biological targets.

Antimicrobial Activity

Ethanone and its derivatives have shown significant antimicrobial properties. Benzothiazine derivatives are known for their efficacy against various bacterial strains. For instance, studies have demonstrated that certain benzothiazine compounds exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of the chloro and phenyl substituents in ethanone enhances its antibacterial potency compared to related compounds .

Anticancer Properties

The anticancer potential of ethanone has been investigated in various studies. Research indicates that derivatives of benzothiazine can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins, which are crucial for cell survival. For example, compounds structurally related to ethanone have been shown to exhibit cytotoxicity against A431 human epidermoid carcinoma cells with IC values comparable to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

Ethanone has also been evaluated for its ability to inhibit specific enzymes relevant in disease processes. For instance, some studies suggest that it may act as a beta-lactamase inhibitor, thus enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains . The IC values obtained from enzyme inhibition assays indicate that ethanone derivatives can be significantly more effective than existing inhibitors like tazobactam .

Structure-Activity Relationship (SAR)

The biological activity of ethanone is influenced by its structural components. The following table summarizes the SAR findings related to ethanone and similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Ethanone, 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl)- | Antimicrobial, Anticancer | Chloro and phenyl groups enhance activity |

| 1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone | Antimicrobial | Methyl substitution alters reactivity |

| 7-chloro-1-methyl-5-phenyl-3H-benzodiazepin-2-one | CNS activity | Benzodiazepine structure influences activity |

The distinct chloro and phenyl groups in ethanone contribute significantly to its unique biological profile compared to these similar compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazine derivatives highlighted ethanone's effectiveness against multiple bacterial strains. The results showed that ethanone exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In vitro studies on A431 cells demonstrated that ethanone induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2. This mechanism was further validated through flow cytometry and Western blot analyses, confirming ethanone's potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 1-(7-chloro-3-phenyl-4H-1,4-benzothiazin-2-yl) ethanone, and what key reaction intermediates are involved?

Methodological Answer: Synthesis typically involves multi-step protocols, including Friedel-Crafts acylation to introduce the ethanone moiety and subsequent cyclization to form the benzothiazine core. Chlorination at the 7-position is achieved using reagents like sulfuryl chloride (SO₂Cl₂) under controlled conditions. Structural analogs (e.g., 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one) suggest similar pathways, where phenethyl or aryl groups are introduced via nucleophilic substitution or coupling reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement (single-crystal diffraction), as demonstrated for benzothiazin derivatives in structural reports .

- GC-FTIR : Effective for identifying carbonyl (C=O) and aromatic C-Cl stretches, with fragmentation patterns analyzed via hyphenated techniques .

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ resolves the phenyl, benzothiazine, and ethanone proton environments.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Toxicity data from structurally similar nitro- and chloro-substituted ethanones indicate mutagenic potential. Use fume hoods, nitrile gloves, and avoid inhalation. Thermal decomposition releases NOₓ and HCl vapors, requiring scrubbing systems. Mutation assays (e.g., Ames test) are advised for preliminary hazard assessment .

Advanced Research Questions

Q. How can discrepancies between crystallographic and spectroscopic data (e.g., bond lengths vs. NMR coupling constants) be resolved?

Methodological Answer:

- Dynamic vs. Static Disorder : X-ray may average bond lengths in flexible regions (e.g., benzothiazine ring), while NMR detects dynamic conformers. Use variable-temperature NMR to correlate with crystallographic thermal parameters .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental geometries to identify electronic effects influencing discrepancies .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how are they mitigated?

Methodological Answer:

- Twinned Crystals : Common in benzothiazines due to planar stacking. Apply TWIN/BASF commands in SHELXL and validate with R₁/R₁₀ metrics .

- High Z′ Structures : Use PART/SUMP to resolve overlapping electron densities in low-symmetry space groups.

- Validation Tools : PLATON’s ADDSYM checks for missed symmetry; CheckCIF flags unrealistic displacement parameters .

Q. How can computational docking studies predict the pharmacological activity of this benzothiazine derivative?

Methodological Answer:

- Target Selection : Prioritize receptors with benzothiazine-binding motifs (e.g., kinase ATP pockets).

- Docking Workflow :

Prepare the ligand (Protonate at pH 7.4; optimize with Gaussian09).

Grid generation in AutoDock Vina around active sites (PDB: 3QKK for kinases).

Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. What experimental design considerations are critical for studying substituent effects on bioactivity?

Methodological Answer:

- SAR Framework : Synthesize analogs with variations at the 3-phenyl (electron-withdrawing/-donating groups) and 7-chloro positions.

- Control Experiments : Include a des-chloro analog to isolate electronic contributions.

- Bioassays : Use dose-response curves (IC₅₀) in enzyme inhibition assays, normalized to positive controls (e.g., staurosporine for kinases) .

Data Contradiction Analysis Example

Scenario : IR shows a weak C=O stretch (1680 cm⁻¹), while X-ray indicates a planar ethanone group.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.